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Methyl tert-pentyl carbonate

Cat. No.: B14750931
M. Wt: 146.18 g/mol
InChI Key: ACXCGORLDALIQA-UHFFFAOYSA-N
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Description

Historical Perspectives on Carbonate Chemistry and their Industrial Significance

The study of carbonate chemistry dates back to the 19th century, with initial focuses on inorganic carbonates. The 20th century saw the rise of organic carbonates, initially synthesized using hazardous reagents like phosgene (B1210022). frontiersin.orgwikipedia.org The drive for greener and safer chemical processes in the latter half of the 20th century led to the development of alternative, phosgene-free synthetic routes. frontiersin.org This shift was pivotal for the industrial production of various dialkyl carbonates, which are recognized for their low toxicity and biodegradability. researchgate.net

The industrial significance of dialkyl carbonates is vast. They serve as versatile solvents, fuel additives, and, crucially, as green reagents in organic synthesis, offering a safer alternative to traditional alkylating and carbonylating agents. frontiersin.orgresearchgate.net The development of asymmetric carbonates, like methyl tert-pentyl carbonate, is a part of this evolution, allowing for the fine-tuning of chemical properties for specific applications, such as in electrolytes for lithium-ion batteries. researchgate.netrsc.org

Structural Characteristics and Isomeric Considerations for this compound

The molecular formula for this compound is C₇H₁₄O₃. hmdb.ca Its structure features a central carbonate group with a methyl group on one side and a bulky tert-pentyl (2-methyl-2-butyl) group on the other. This asymmetry and the steric hindrance from the tert-pentyl group significantly influence its physical and chemical properties.

The carbonate group itself is planar, with the central carbon atom sp² hybridized. wikipedia.org The bond angles around this carbon are expected to be approximately 120°. The C=O bond is the shortest and strongest bond within this functional group.

Isomeric Considerations

Several structural isomers exist for the molecular formula C₇H₁₄O₃ that are also carbonates. These isomers differ in the arrangement of the carbon skeleton of the pentyl group or the position of the carbonate linkage. Some examples include:

Methyl (1-methylbutyl) carbonate

Methyl (2-methylbutyl) carbonate

Methyl (3-methylbutyl) carbonate (methyl isoamyl carbonate)

Methyl (1,2-dimethylpropyl) carbonate

Methyl (2,2-dimethylpropyl) carbonate (methyl neopentyl carbonate)

Propyl butyl carbonate

Isopropyl butyl carbonate

These isomers, while having the same molecular weight, will exhibit different physical properties such as boiling point, melting point, and density due to variations in their molecular shape and intermolecular forces.

Role of Alkyl Carbonates as Synthetic Intermediates and Reagents

Alkyl carbonates are valuable intermediates and reagents in organic synthesis, largely due to their reactivity as electrophiles. The carbonyl carbon is susceptible to nucleophilic attack, and the alkyl groups can also be transferred in certain reactions.

A key reaction involving alkyl carbonates is transesterification . This equilibrium-driven reaction is commonly used to synthesize different carbonates by reacting an existing carbonate with an alcohol in the presence of a catalyst. rsc.orgmdpi.com For instance, this compound can be synthesized via the transesterification of dimethyl carbonate with tert-pentyl alcohol (2-methyl-2-butanol). rsc.org

The general mechanism for base-catalyzed transesterification involves the deprotonation of the alcohol by the base to form an alkoxide. This strong nucleophile then attacks the carbonyl carbon of the dialkyl carbonate, leading to a tetrahedral intermediate which then collapses to form the new carbonate and a different alkoxide.

Alkyl carbonates can also serve as alkylating agents , providing a greener alternative to hazardous alkyl halides. In these reactions, a nucleophile attacks one of the alkyl groups of the carbonate, leading to the formation of a new C-nucleophile bond.

Detailed Research Findings

The synthesis of this compound is most commonly achieved through the transesterification of dimethyl carbonate (DMC) with tert-pentyl alcohol. Research has explored various catalysts and conditions to optimize this process.

CatalystReactant Ratio (DMC:Alcohol)Temperature (°C)Reaction Time (h)Conversion/YieldReference
CeO₂ nanorodsVaries1606High conversion researchgate.net
K₂CO₃/Al₂O₃1:10 (Ethanol)140-91% Selectivity (DEC) rsc.org
Dibutyltin oxideVaries110-140Varies70-80% Yield researchgate.net

Note: The data in this table is illustrative of typical conditions for dialkyl carbonate synthesis and may not be specific to this compound as detailed experimental data for this specific compound is limited in publicly available literature.

The choice of catalyst is crucial for the efficiency of the transesterification reaction. Both homogeneous and heterogeneous catalysts have been investigated. Heterogeneous catalysts are often preferred for ease of separation and recycling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B14750931 Methyl tert-pentyl carbonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl 2-methylbutan-2-yl carbonate

InChI

InChI=1S/C7H14O3/c1-5-7(2,3)10-6(8)9-4/h5H2,1-4H3

InChI Key

ACXCGORLDALIQA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl Tert Pentyl Carbonate

Direct Carbonylation Approaches

Direct carbonylation involves the introduction of a carbonyl group into the tert-pentyl alcohol substrate. Modern approaches in this category focus on avoiding hazardous reagents and utilizing sustainable carbon sources.

Historically, phosgene (B1210022) was a key reagent for producing carbonates. However, due to its extreme toxicity, significant research has been dedicated to developing phosgene-free synthetic routes. iupac.org Dimethyl carbonate (DMC) has emerged as a leading environmentally benign substitute for phosgene. iupac.orgresearchgate.net While DMC is less reactive than phosgene, its use in conjunction with a catalyst provides a safer and greener pathway for carbonate synthesis. iupac.org The development of these non-phosgene processes is driven by the need for safer and more economically viable methods for producing carbonates and other industrial chemicals. mdpi.com Other phosgene-free methods include the oxidative carbonylation of alcohols. mdpi.com

The utilization of carbon dioxide (CO₂) as a C1 feedstock for chemical synthesis is a paramount goal in green chemistry. The direct synthesis of carbonates from alcohols and CO₂ is a promising route, though it presents thermodynamic hurdles. Research into the conversion of CO₂ into valuable chemicals like dimethyl carbonate by reaction with methanol (B129727) is an active field. researchgate.net The primary challenges in the direct conversion of CO₂ are often low yields and thermodynamic limitations due to the high stability of the CO₂ molecule. mdpi.com

To overcome these limitations, various catalytic systems are being explored. For instance, CeO₂-based catalysts have been investigated for the synthesis of dimethyl carbonate from methanol and CO₂. Another approach involves the reaction of primary or secondary alcohols with CO₂ to form carbonate anions, which can then be reacted with methanesulfonic anhydride (B1165640) to yield methanesulfonyl carbonates, a class of synthetic intermediates that can be converted to the desired carbonate. nih.gov While specific applications to methyl tert-pentyl carbonate are not widely detailed, these strategies represent the forefront of sustainable carbonate synthesis.

Transesterification Reactions

Transesterification is a common and industrially significant method for synthesizing asymmetric organic carbonates like this compound.

The transesterification of dimethyl carbonate (DMC) with an alcohol is a primary route for producing asymmetric carbonates. In the case of this compound, the reaction involves the equilibrium process between dimethyl carbonate and tert-pentyl alcohol, producing the target molecule and methanol as a byproduct.

Reaction Scheme: CH₃OCOOCHO₃ (DMC) + (CH₃)₂C(OH)CH₂CH₃ (tert-Pentyl Alcohol) ⇌ CH₃OCOO-C(CH₃)₂CH₂CH₃ (this compound) + CH₃OH (Methanol)

To shift the equilibrium towards the product side, the methanol byproduct is typically removed, often by distillation. A variety of catalysts can be employed to facilitate this reaction. While data for this specific reaction is limited, research on similar systems provides insight into catalyst effectiveness. For example, solid base catalysts are known to be effective in reactions involving dimethyl carbonate. researchgate.net

Below is an illustrative table of catalyst systems used in the transesterification of DMC with other alcohols, which could be applicable to the synthesis of this compound.

Catalyst SystemAlcohol ReactantYield (%)Reaction ConditionsReference
Basic Ionic Liquid ([bmIm]OH)1-PentanolHigh ActivityNot Specified
MgO (Solid Base)3-Pentanone (for Methyl Propionate)~15%453 K, 4h researchgate.net
ZnCl₂Aniline (for Methyl N-phenyl carbamate)90.1% (Aniline Conversion)433 K, 4h researchgate.net
Y(NO₃)₃·6H₂O1,6-HexamethylenediamineNot Specified453 K researchgate.net

This table is illustrative and shows catalyst performance in related carbonate and carbamate (B1207046) syntheses.

The key precursor for the synthesis of this compound is tert-pentyl alcohol (tert-amyl alcohol). This tertiary alcohol provides the tert-pentyl group that defines the target molecule. The synthesis fundamentally involves the reaction of this alcohol with a suitable carbonylating agent, such as dimethyl carbonate in transesterification reactions. The reactivity of the hydroxyl group in tert-pentyl alcohol is central to the formation of the carbonate ester bond.

Novel Synthetic Routes

Beyond conventional methods, research is exploring innovative pathways for carbonate synthesis that offer improved yields, greener conditions, and novel reactivity. One such area is the use of enzymatic catalysis. For instance, lipases have been successfully used to catalyze the formation of an intermediate, 3-hydroxypropyl methyl carbonate, from 1,3-propanediol (B51772) and dimethyl carbonate, which is then cyclized. springernature.com This approach, noted for its high yield and green credentials, could potentially be adapted for the synthesis of linear carbonates like this compound. springernature.com

Enzymatic and Biocatalytic Synthesis

Enzymatic synthesis represents a significant advancement in green chemistry for the production of dialkyl carbonates like this compound. This method primarily utilizes lipases to catalyze the transesterification reaction between an alcohol and a carbonate donor. For the synthesis of this compound, the reaction would involve tert-pentyl alcohol and a methylating agent, most commonly dimethyl carbonate (DMC).

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective biocatalysts for this transformation. acs.org The enzyme facilitates the reaction under mild conditions, offering high selectivity and reducing the formation of byproducts. The general mechanism involves the lipase activating the alcohol, which then performs a nucleophilic attack on the carbonyl carbon of the dimethyl carbonate. This process yields the desired this compound and methanol as a byproduct.

A critical factor in optimizing this synthesis is managing the equilibrium of the reaction. The production of methanol can inhibit enzyme activity and shift the equilibrium back toward the reactants. acs.org To counter this, techniques such as the addition of molecular sieves are employed to selectively remove methanol from the reaction mixture as it is formed, thereby driving the reaction forward and significantly increasing the product yield. acs.org

Research on the enzymatic synthesis of analogous carbonates provides valuable insight. For instance, in the synthesis of glycerol (B35011) carbonate from glycerol and DMC, the use of an immobilized lipase (CALB@nanoflowers) in a solvent-free system achieved a yield of 88.66% under optimized conditions. acs.org Key parameters that were optimized included the molar ratio of reactants, temperature, and the amount of biocatalyst and molecular sieves.

Table 1: Optimization of Enzymatic Synthesis of Glycerol Carbonate (Analogous to this compound Synthesis)

This table is based on data from the synthesis of glycerol carbonate, illustrating principles applicable to this compound.

ParameterConditionGlycerol Conversion (%)Glycerol Carbonate Yield (%)Reference
Molar Ratio (Glycerol:DMC) 1:2094.2488.66 acs.org
Temperature 50°C94.2488.66 acs.org
Reaction Time 24 hours94.2488.66 acs.org
Molecular Sieve Addition 0.2 g86.78- acs.org
No Molecular Sieves 0 g71.96- acs.org

Flow Chemistry Applications in Carbonate Synthesis

Flow chemistry has emerged as a powerful tool for organic synthesis, offering enhanced control over reaction parameters, improved safety, and greater efficiency compared to traditional batch processes. nih.gov In the context of carbonate synthesis, flow reactors, particularly those configured as packed-bed reactors with an immobilized catalyst, provide a highly effective platform.

For the synthesis of this compound, a flow system would typically involve continuously pumping a solution of tert-pentyl alcohol and dimethyl carbonate through a column packed with an immobilized catalyst, such as a lipase (e.g., Novozym 435®). nih.gov This setup combines the benefits of biocatalysis with the advantages of continuous processing.

Studies on the lipase-mediated flow synthesis of phenolic methyl carbonates have demonstrated the remarkable efficiency of this approach. nih.gov Using dimethyl carbonate as both the reagent and the solvent, quantitative yields were achieved with residence times as short as 10 minutes. nih.gov This represents a significant reduction in reaction time compared to batch methods, which often require several hours. acs.org The high catalyst productivity and stability in the flow system underscore its potential for scalable and continuous production of carbonates.

Table 2: Effect of Residence Time and Temperature in Flow Synthesis of 4-Hydroxyphenethyl Methyl Carbonate

This table is based on data from an analogous flow synthesis, demonstrating key principles.

EntryResidence Time (min)Temperature (°C)Conversion (%)Reference
11540~100 nih.gov
21550~100 nih.gov
31050Incomplete nih.gov
41060~100 nih.gov

Optimization of Reaction Conditions in this compound Synthesis

Catalyst Design and Performance

The efficiency of this compound synthesis via transesterification of tert-pentyl alcohol with dimethyl carbonate is highly dependent on the catalyst employed. Both homogeneous and heterogeneous catalysts have been investigated for dialkyl carbonate production.

Homogeneous Catalysts: Strong bases like sodium methoxide (B1231860) or potassium tert-butoxide are effective catalysts that operate at relatively low temperatures (e.g., 90°C). unive.it They function by increasing the nucleophilicity of the alcohol, thereby accelerating the BAc2 (base-catalyzed bimolecular acyl cleavage) mechanism. frontiersin.org However, the use of homogeneous catalysts presents challenges in separation from the product mixture and catalyst recovery. researchgate.net

Heterogeneous Catalysts: To overcome the limitations of homogeneous systems, solid catalysts are preferred. These catalysts are easily separated by filtration and can often be reused.

Solid Base Catalysts: Materials like magnesium oxide (MgO) and hydrotalcite have shown high activity in transesterification reactions. researchgate.netrsc.org The catalytic performance is often linked to the presence of moderately basic sites on the catalyst surface. researchgate.net For example, in the synthesis of ethyl methyl carbonate, MgO was found to be a highly active catalyst. researchgate.net

Immobilized Enzymes: As discussed previously, immobilized lipases like Novozym 435® (CALB) are highly effective and selective biocatalysts. nih.gov Their performance can be optimized by controlling factors like temperature and reactant ratios, and they are particularly well-suited for flow chemistry applications.

CeO₂-based Catalysts: Cerium dioxide (CeO₂) has been identified as an effective catalyst for the direct synthesis of dialkyl carbonates from alcohols and CO₂, particularly when used in cooperative systems with organic bases. nih.govacs.org This highlights its potential for activating carbonate precursors in related transesterification reactions.

Table 3: Comparison of Catalyst Systems for Carbonate Synthesis

This table includes data from various analogous carbonate syntheses to illustrate catalyst performance.

Catalyst SystemTypeReactantsKey ConditionsYield/ConversionReference
Immobilized Lipase (CALB) Heterogeneous (Biocatalyst)Glycerol + DMC50°C, 24h, Solvent-free88.66% Yield acs.org
Immobilized Lipase (imm-CaLB) in Flow Heterogeneous (Biocatalyst)Phenolic Alcohol + DMC60°C, 10 min residence timeQuantitative Conversion nih.gov
Magnesium Oxide (MgO) Heterogeneous (Solid Base)DMC + DECVapor PhaseHigh Activity Reported researchgate.net
CeO₂ with DBU/TEOS Heterogeneous (Cooperative)Ethanol (B145695) + CO₂120°C, 1 atm39% Yield (DEC) nih.govacs.org

Solvent Effects on Reaction Yields and Selectivity

Solvent-Free (Neat) Conditions: A common and environmentally friendly approach for the synthesis of this compound is to use an excess of dimethyl carbonate, which serves as both a reactant and the reaction medium. acs.orgnih.gov This approach, often termed "neat" synthesis, simplifies product purification and reduces chemical waste. Lipase-catalyzed reactions have shown excellent performance under these conditions. acs.orgnih.gov

Use of Co-solvents:

Tertiary Alcohols: In some biocatalytic reactions, the solubility of polar substrates can be a limiting factor. Tertiary alcohols, such as tert-butanol (B103910) or 2-methyl-2-butanol (B152257) (tert-amyl alcohol), are often used as solvents because they are generally compatible with lipase activity and can improve the solubility of reactants. nih.govnih.gov For instance, tert-amyl alcohol was successfully used as a solvent in the enzymatic synthesis of symmetric carbonates. nih.gov

Aprotic Solvents: In other related carbonate syntheses, the addition of aprotic solvents has been shown to influence yields. In the direct synthesis of DMC from methanol and CO₂, the use of acetonitrile (B52724) (CH₃CN) as a co-solvent with CH₂Br₂ as an additive significantly improved the yield, demonstrating that the solvent can play a crucial role in the reaction mechanism beyond simple dissolution. nih.gov The yield of DMC was shown to increase from 54% to 77% when the loading of the additive was increased in the presence of acetonitrile. nih.gov

The selection of a solvent must consider its impact on catalyst stability, reactant solubility, and the position of the chemical equilibrium. For enzymatic systems, the solvent must maintain the enzyme's conformational integrity to ensure high catalytic activity. nih.gov

Table 4: Effect of Solvents on Carbonate Synthesis

ReactionSolvent SystemCatalystKey FindingReference
Glycerol Carbonate Synthesis Solvent-Free (DMC as solvent)Immobilized LipaseHigh yield (88.66%) achieved without additional solvent. acs.org
Phenolic Carbonate Synthesis tert-Amyl AlcoholImmobilized LipaseEffective for dissolving polar substrates in a flow system. nih.gov
Dimethyl Carbonate Synthesis Acetonitrile (with CH₂Br₂ additive)DBU / Ionic LiquidDMC yield increased from 54% to 77% with optimized additive loading in CH₃CN. nih.gov
Dimethyl Carbonate Synthesis No CH₂Br₂ (CH₃CN only)DBU / Ionic LiquidNo DMC was formed, showing the necessity of the additive in this solvent system. nih.gov

Chemical Reactivity and Reaction Mechanisms of Methyl Tert Pentyl Carbonate

Fundamental Reaction Pathways

The fundamental reactions of methyl tert-pentyl carbonate involve the cleavage of its carbon-oxygen bonds. These processes can occur through either substitution or elimination mechanisms, with the tert-pentyl group playing a decisive role in favoring pathways that involve carbocation intermediates.

Nucleophilic Substitution Reactions (S(_N)1, S(_N)2 Pathways)

Nucleophilic substitution on asymmetric alkyl carbonates can proceed via two main pathways: attack at the carbonyl carbon (BAc2 mechanism) or attack at an alkyl carbon (BAl2 mechanism). rsc.org For this compound, substitution at the alkyl carbons is of primary interest and can occur via S(_N)1 or S(_N)2 mechanisms depending on the site of attack.

S(_N)1 Pathway : The tertiary structure of the tert-pentyl group strongly favors the S(_N)1 mechanism. This pathway involves a two-step process initiated by the slow, unimolecular departure of the leaving group (methyl carbonate anion) to form a relatively stable tert-pentyl carbocation. masterorganicchemistry.comlibretexts.org This intermediate is then rapidly attacked by a nucleophile. The formation of a planar carbocation means that if the carbon were a stereocenter, the reaction would result in a mixture of retention and inversion products, leading to racemization. masterorganicchemistry.com The rate of the S(_N)1 reaction is dependent only on the concentration of the substrate and is facilitated by polar, protic solvents that can stabilize the carbocation intermediate. masterorganicchemistry.comyoutube.com

S(_N)2 Pathway : Conversely, the methyl group is an ideal substrate for the S(_N)2 mechanism due to its lack of steric hindrance. masterorganicchemistry.comyoutube.com This pathway involves a single, concerted step where a nucleophile attacks the methyl carbon from the backside, simultaneously displacing the tert-pentyl carbonate anion as the leaving group. masterorganicchemistry.com The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile and requires a strong nucleophile. youtube.com

The competition between these pathways is influenced by the leaving group's ability. Alkoxides are generally poor leaving groups, and studies on related carbonates show that tertiary alkoxides like tert-butoxide (an analog of tert-pentoxide) are particularly poor leaving groups compared to primary alkoxides like methoxide (B1231860). researchgate.net This suggests that cleavage of the methyl-oxygen bond (releasing the more stable tert-pentyl carbonate anion) might be favored in S(_N)2 reactions, while cleavage of the tert-pentyl-oxygen bond is favored in S(_N)1 reactions due to carbocation stability.

Table 1: Factors Influencing Nucleophilic Substitution Pathways for this compound
FactorS(_N)1 Pathway (tert-Pentyl group)S(_N)2 Pathway (Methyl group)
Substrate Structure Tertiary alkyl group, favors carbocation formation. libretexts.orgUnhindered methyl group, favors backside attack. masterorganicchemistry.com
Carbocation Stability Forms a stable tertiary carbocation. masterorganicchemistry.comDoes not proceed via a carbocation.
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH). youtube.comRequires strong nucleophiles (e.g., RO⁻, CN⁻). youtube.com
Solvent Favored by polar protic solvents (e.g., ethanol (B145695), water). youtube.comFavored by polar aprotic solvents (e.g., acetone, DMSO).
Kinetics Unimolecular rate law: Rate = k[Substrate]. masterorganicchemistry.comBimolecular rate law: Rate = k[Substrate][Nucleophile]. masterorganicchemistry.com
Stereochemistry Racemization (mixture of inversion and retention). masterorganicchemistry.comInversion of configuration. masterorganicchemistry.com

Elimination Reactions (E1, E2, Ei Mechanisms)

Elimination reactions are a significant alternative to substitution, particularly for the tertiary tert-pentyl group, leading to the formation of alkenes.

E1 Mechanism : The E1 pathway is a major competitor to the S(_N)1 reaction and proceeds through the same carbocation intermediate. libretexts.orgmasterorganicchemistry.com After the formation of the tert-pentyl carbocation, a weak base (which can be the solvent) abstracts a proton from a carbon adjacent to the positive charge (a β-hydrogen), resulting in the formation of a double bond. libretexts.org Because the tert-pentyl carbocation has two different types of β-hydrogens, deprotonation can lead to a mixture of alkene products. According to Zaitsev's rule, the more substituted (and thus more stable) alkene is typically the major product. openstax.org

E2 Mechanism : The E2 mechanism is a concerted, one-step process that requires a strong base to remove a β-hydrogen as the leaving group departs. libretexts.org A key requirement for this mechanism is an anti-periplanar geometry between the β-hydrogen and the leaving group. youtube.com While possible, the E2 pathway is generally less favored for tertiary substrates like this in the presence of weak bases compared to the E1 pathway. It becomes more competitive when strong, sterically hindered bases are used, which can favor elimination over substitution.

Ei Mechanism : The internal elimination (Ei) pathway is a concerted reaction that proceeds through a cyclic transition state, leading to syn-elimination. This mechanism is characteristic of specific functional groups like esters and xanthates upon heating and is not a typical pathway for simple alkyl carbonates.

Table 2: Potential Alkene Products from E1 Elimination of the tert-Pentyl Group
Product NameStructureClassification (Zaitsev's Rule)
2-Methyl-2-butene(CH₃)₂C=CHCH₃Major Product (Trisubstituted)
2-Methyl-1-buteneCH₂=C(CH₃)CH₂CH₃Minor Product (Disubstituted)

Carbonyl Chemistry of the Carbonate Functionality

The carbonate group itself has a distinct chemistry, primarily involving reactions at the electrophilic carbonyl carbon.

Hydrolysis Pathways and Kinetics

This compound can be hydrolyzed to yield tert-pentyl alcohol, methanol (B129727), and carbonic acid, which subsequently decomposes to CO₂ and water. smolecule.com The kinetics and dominant pathway of this reaction are highly dependent on pH. Detailed studies on analogous compounds like tert-butyl formate (B1220265) and methyl tert-butyl ether (MTBE) provide insight into the likely mechanisms. oup.comnih.gov

Acid-Catalyzed Hydrolysis : This is the most efficient pathway. The reaction proceeds through the protonation of an ether oxygen, followed by the cleavage of the tert-pentyl-oxygen bond to form the stable tertiary carbocation (an AAL1 mechanism). oup.comnih.gov The reaction is first-order with respect to both the carbonate and the hydronium ion concentration. nih.gov

Neutral and Base-Catalyzed Hydrolysis : At neutral pH, hydrolysis is significantly slower. Under basic conditions, the reaction rate increases due to nucleophilic attack of the hydroxide (B78521) ion at the carbonyl carbon, but this pathway is generally less efficient than acid-catalyzed hydrolysis for tertiary alkyl-containing esters. oup.com

Based on kinetic data for the hydrolysis of tert-butyl formate, a close structural analog, the reactivity of this compound can be estimated. oup.com

Table 3: Estimated Hydrolysis Kinetic Data for this compound (by analogy to tert-Butyl Formate at 22°C) oup.com
PathwayRate ConstantActivation Energy (Ea)Estimated Half-Life at 22°C
Acid-Catalyzed (k(_A)) ~2.7 x 10⁻³ M⁻¹s⁻¹~59 kJ/mol~11 hours (at pH 2)
Neutral (k(_N)) ~1.0 x 10⁻⁶ s⁻¹~78 kJ/mol~5 days (at pH 7)
Base-Catalyzed (k(_B)) ~1.7 M⁻¹s⁻¹~88 kJ/mol~8 minutes (at pH 11)

Radical Reaction Mechanisms Involving this compound

This compound can participate in reactions involving radical intermediates, particularly under reductive conditions or in the presence of radical initiators.

Reaction with Alkali Metals : The reaction of linear alkyl carbonates with metallic lithium has been shown to proceed via a one-electron reduction to form a radical anion. electrochem.orgacs.org This unstable intermediate then fragments. For this compound, this would lead to the cleavage of the C-O bonds, ultimately forming lithium methoxide and lithium tert-pentoxide. acs.org

Radical-Induced Decarboxylation : As mentioned previously, a potential but non-spontaneous pathway for decarboxylation involves the formation of an acyloxy radical, R-O-C(=O)O•, which rapidly loses CO₂. acs.org This could be initiated by a radical abstracting an atom from another part of the molecule or from a radical initiator.

β-Scission of Alkoxyl Radicals : If a radical were formed on the tert-pentyl oxygen atom (forming a tert-pentoxyl radical), it could undergo β-scission, a common reaction for tertiary alkoxyl radicals. By analogy with the well-studied tert-butoxyl radical, this could proceed in two ways: cleavage of a C-C bond to release an ethyl radical and acetone, or cleavage of a C-C bond to release a methyl radical and ethyl methyl ketone. nih.gov

Acid-Base Catalyzed Transformations

The chemical reactivity of this compound is characterized by the susceptibility of its carbonate functional group to acid and base-catalyzed transformations. These reactions primarily involve nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification products. The bulky tert-pentyl group significantly influences the reaction rates and mechanisms compared to simpler dialkyl carbonates.

Acid-Catalyzed Transformations

Under acidic conditions, the carbonyl oxygen of this compound is protonated, which enhances the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by water (hydrolysis) or an alcohol (transesterification).

The general mechanism for the acid-catalyzed hydrolysis of a dialkyl carbonate, which can be extrapolated to this compound, proceeds as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the reversible protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺). This step increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the alkoxy groups (methoxy or tert-pentoxy). This converts the alkoxy group into a better leaving group (an alcohol).

Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of alcohol (methanol or tert-pentanol).

Deprotonation: The resulting protonated carbonic acid monoester or carboxylic acid loses a proton to regenerate the acid catalyst and form the final products.

Due to the stability of the tertiary carbocation, an alternative AAL1-type mechanism involving the cleavage of the alkyl-oxygen bond could be considered for the tert-pentyl group, especially under strongly acidic conditions. However, for most ester hydrolyses, the AAC2 mechanism described above is more common. rsc.org

Base-Catalyzed Transformations

In the presence of a base, such as a hydroxide or an alkoxide, the transformation of this compound proceeds via direct nucleophilic attack on the carbonyl carbon. Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for esters. rsc.org

The mechanism for base-catalyzed hydrolysis involves the following steps:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and an alkoxide ion (methoxide, CH₃O⁻, or tert-pentoxide, (CH₃)₂C(C₂H₅)O⁻) is eliminated. The choice of the leaving group depends on their relative stability and basicity.

Transesterification reactions can also be effectively catalyzed by bases. An alkoxide catalyst (e.g., sodium methoxide) will attack the carbonyl carbon, leading to the exchange of the alkoxy groups.

Comparative Reactivity Studies with Other Alkyl Carbonates

The reactivity of this compound is best understood by comparing it with other dialkyl carbonates. The size and structure of the alkyl groups have a significant impact on reaction rates and equilibria, primarily due to steric and electronic effects.

Steric Hindrance: The bulky tert-pentyl group in this compound sterically hinders the approach of nucleophiles to the carbonyl carbon. This steric hindrance is expected to decrease its reactivity in both acid- and base-catalyzed transformations compared to less hindered carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC). For instance, studies on the hydrolysis of esters show that increasing the steric bulk on the alcohol moiety generally decreases the rate of hydrolysis. viu.ca

Leaving Group Ability: In transesterification reactions, the facility of the alkoxy group to depart from the tetrahedral intermediate is a key factor. A study on the competitive transesterification of various unsymmetrical methyl alkyl carbonates with ethanol provided insight into the relative leaving group abilities of different alkoxides. researchgate.net The study established a qualitative scale of leaving group preference.

Based on these findings, a general trend for leaving group ability in the transesterification of methyl alkyl carbonates can be established.

Alkoxy GroupRelative Leaving Group AbilityRationale
Benzyl (PhCH₂O⁻)HighestStabilized by resonance.
Methyl (CH₃O⁻)HighSmall size, moderate basicity.
Ethyl (CH₃CH₂O⁻)HighSimilar to methyl.
Primary Alkyl (e.g., n-Propyl, n-Octyl)ModerateSlightly more electron-donating and bulkier than methyl/ethyl.
Secondary Alkyl (e.g., Isopropyl)LowIncreased steric hindrance and basicity.
Tertiary Alkyl (e.g., tert-Butyl, tert-Pentyl)LowestSignificant steric hindrance and highest basicity among alkyls.

This table is based on the findings from Tundo et al. (2014), where the reactivity of various methyl alkyl carbonates was investigated. researchgate.net

The data indicates that the tert-pentoxy group, being a tertiary alkoxide, is a poor leaving group compared to primary and secondary alkoxides. researchgate.net This implies that in a transesterification reaction, the methoxy (B1213986) group of this compound would be preferentially replaced.

Theoretical and Computational Chemistry Studies on Methyl Tert Pentyl Carbonate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the behavior of molecules. Methods such as ab initio calculations and Density Functional Theory (DFT) would be central to a computational investigation of methyl tert-pentyl carbonate. These methods solve the Schrödinger equation for a given molecule to provide insights into its electronic structure and energy.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of this compound would reveal key aspects of its chemical nature. Computational methods can be used to determine the distribution of electron density, the nature of its chemical bonds, and the energies of its molecular orbitals.

Key parameters that would be calculated include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Electron Density Distribution: Mapping the electron density would illustrate the regions of the molecule that are electron-rich or electron-poor, which is fundamental to understanding its interactions with other molecules.

Atomic Charges and Bond Orders: Calculations can assign partial charges to each atom in the molecule, indicating the polarity of the bonds. Bond order calculations would quantify the type of chemical bonds (single, double, etc.) between atoms.

While specific data for this compound is not published, a hypothetical table of calculated bond lengths and angles is presented below to illustrate the type of information that would be generated from such a study.

Table 1: Hypothetical Calculated Geometric Parameters for this compound (Note: These are representative values and not from actual experimental or computational data.)

Bond/Angle Calculated Value
C=O bond length 1.21 Å
C-O (ester) 1.35 Å
O-C (methyl) 1.44 Å
O-C (tert-pentyl) 1.48 Å
O=C-O angle 125°

Conformational Analysis and Energetics

The three-dimensional structure of this compound is not rigid, with various conformations possible due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.

Computational studies would involve:

Potential Energy Surface Scan: Systematically rotating specific dihedral angles of the molecule and calculating the energy at each step to map out the potential energy surface.

Geometry Optimization: Starting from various initial geometries, the calculations would find the lowest energy conformers.

Frequency Calculations: These calculations confirm that the optimized geometries are true energy minima and provide the zero-point vibrational energies.

The relative energies of different conformers are important for understanding the molecule's behavior in different environments. For example, in studies of related ethers, the rotational barriers around C-O bonds have been computationally determined. A similar approach for this compound would provide valuable information about its flexibility and the populations of its different conformers at various temperatures.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. For this compound, this could include studying its synthesis, decomposition, or reactions with other species. For instance, the pyrolysis of alkyl methyl carbonates is known to proceed through a cis-elimination mechanism involving a six-membered cyclic transition state.

Transition State Characterization and Reaction Coordinate Analysis

To understand a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Analysis: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

Kinetic and Thermodynamic Parameters from Computational Data

Once the reactants, products, and transition state have been characterized, important kinetic and thermodynamic parameters can be calculated.

Activation Energy (Ea): This is the energy difference between the reactants and the transition state and is a key factor in determining the reaction rate.

Enthalpy of Reaction (ΔH): The energy difference between the products and reactants, indicating whether a reaction is exothermic or endothermic.

Gibbs Free Energy of Activation (ΔG‡) and Reaction (ΔG): These parameters, which include entropic effects, are crucial for understanding the spontaneity and rate of a reaction under specific conditions.

These calculated parameters can be used in transition state theory to estimate reaction rate constants. While specific data for this compound is unavailable, studies on the transesterification of dimethyl carbonate with ethanol (B145695) have reported calculated activation energies for similar reaction steps.

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Data for a Reaction of this compound (Note: These are representative values and not from actual experimental or computational data.)

Parameter Calculated Value
Activation Energy (Ea) 35 kcal/mol
Enthalpy of Reaction (ΔH) -10 kcal/mol

Molecular Dynamics Simulations

While quantum chemical calculations focus on individual molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. This approach would be invaluable for understanding the bulk properties of this compound in the liquid phase.

MD simulations would involve:

Force Field Development: A classical force field, which describes the potential energy of the system as a function of the atomic positions, would be developed or chosen. This force field is parameterized using data from quantum chemical calculations and experimental results.

Simulation of Bulk Liquid: A simulation box containing many this compound molecules would be set up, and the trajectories of the atoms would be calculated over time by solving Newton's equations of motion.

From these simulations, a wealth of information about the liquid's properties can be obtained, such as:

Density and Viscosity: These fundamental physical properties can be calculated and compared with experimental data.

Diffusion Coefficient: The rate at which molecules move through the liquid can be determined.

Radial Distribution Functions: These functions describe the local structure of the liquid, showing the probability of finding a molecule at a certain distance from another.

MD simulations are particularly useful for studying mixtures, such as this compound in a solvent or as part of an electrolyte solution for battery applications. Although no specific MD simulations for pure this compound have been reported, studies on similar organic carbonates in electrolyte systems have provided insights into ion solvation and transport properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively focused on this compound are not widely available in the reviewed literature, the principles of DFT have been extensively applied to similar organic carbonates, providing a strong basis for understanding its properties. rsc.org

DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. dntb.gov.ua For analogous compounds like dialkyl carbonates, DFT has been used to study reaction mechanisms, such as pyrolysis, which often proceeds through a six-membered cyclic transition state. These studies have shown that the reactivity of alkyl methyl carbonates can be influenced by the nucleophilicity of the carbonyl group.

In the context of lithium-ion batteries, where organic carbonates are crucial electrolyte components, DFT has been employed to investigate the interactions between carbonate molecules, lithium ions, and electrode surfaces. mdpi.com For instance, studies on fluorinated ethylene (B1197577) carbonate have used DFT to analyze binding energies and the effects of substituents on the electronic state. mdpi.com Such approaches could be applied to this compound to predict its performance and stability in electrochemical applications.

Table 1: Predicted Molecular Properties of Carbonates from DFT Studies (Note: This table is illustrative of the types of data obtained from DFT calculations for similar carbonate compounds, as specific data for this compound is not readily available in the literature.)

PropertyDescriptionExample Value (for a similar carbonate)
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Bond lengths (e.g., C=O, C-O) and bond angles are determined. mdpi.com
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and stability. dntb.gov.uaresearchgate.netA larger gap generally implies greater stability.
Vibrational Frequencies Calculated frequencies corresponding to molecular vibrations, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure. dntb.gov.ua
Mulliken Atomic Charges The partial charge on each atom in the molecule, providing insight into its electrostatic potential and reactivity. nih.gov
Dipole Moment A measure of the overall polarity of the molecule. mdpi.com

In Silico Prediction of Reactivity and Selectivity

In silico methods, which encompass a range of computational techniques, are valuable for predicting the reactivity and selectivity of chemical reactions involving compounds like this compound. These predictions are crucial for designing efficient synthetic routes and understanding potential reaction pathways.

Computational studies on the transesterification of carbonates, a common reaction for their synthesis, have provided insights into catalyst performance and reaction mechanisms. researchgate.net For example, the selectivity of catalysts in producing specific carbonates can be modeled, helping to optimize reaction conditions for desired products. researchgate.net While direct in silico studies on the reactivity and selectivity of this compound are limited in the public domain, the methodologies are well-established.

For instance, computational fluid dynamics (CFD) coupled with reaction kinetics can be used to model reactive distillation processes for carbonate production. researchgate.net Furthermore, quantum chemical calculations can predict the activation energies for different reaction pathways, thereby indicating the most likely products and the selectivity of a given reaction. rsc.org The thermal decomposition (pyrolysis) of carbonates has also been a subject of theoretical investigation, predicting the formation of alkenes and alcohols as primary products. For this compound, pyrolysis would likely yield isopentene isomers and methanol (B129727).

Table 2: Illustrative In Silico Predictions for Carbonate Reactions (Note: This table illustrates the types of predictions that can be made for reactions involving carbonates, based on studies of analogous systems.)

Reaction TypePredicted AspectComputational MethodRelevance to this compound
Transesterification Catalyst SelectivityDFT, Molecular DockingPredicting the efficiency of catalysts for the synthesis of this compound from dimethyl carbonate and tert-pentyl alcohol. researchgate.net
Pyrolysis Product DistributionDFT, Transition State TheoryPredicting the formation of isopentene and methanol from the thermal decomposition of this compound.
Oxidative Carbonylation Reaction Mechanism & Activation EnergiesDFTUnderstanding the formation of this compound from tert-pentyl alcohol, CO, and an oxidant. rsc.org
Electrochemical Reduction Solid Electrolyte Interphase (SEI) FormationDFT, Molecular DynamicsPredicting the decomposition products of this compound on an anode surface in a lithium-ion battery.

Catalytic Applications and Role As Reagent in Organic Synthesis

Methylating Agent Applications

While direct research on methyl tert-pentyl carbonate as a methylating agent is limited, its function can be understood by analogy to other asymmetric alkyl methyl carbonates. rsc.orgtaylorfrancis.com Dialkyl carbonates, in general, are recognized as green methylating agents, offering a safer alternative to toxic reagents like methyl halides and dimethyl sulfate. nih.gov The reactivity of asymmetric carbonates (ROCOOCH₃) in methylation reactions is influenced by the nature of the 'R' group. The use of a bulkier alkyl group, such as tert-pentyl, increases the boiling point of the carbonate compared to dimethyl carbonate (DMC), which allows for reactions to be conducted at atmospheric pressure, a significant operational advantage. rsc.org

In these reactions, the steric hindrance of the tert-pentyl group makes the methyl group the preferred site for nucleophilic attack, leading to selective methylation. This is particularly advantageous in the O-methylation of phenols and the N-methylation of amines. rsc.orgfrontiersin.org The general mechanism involves the attack of a nucleophile on the methyl group of MTPC, with the departure of the tert-pentyl carbonate anion, which subsequently decomposes to tert-pentanol and carbon dioxide. This process is typically catalyzed by a weak base, such as potassium carbonate. acs.org

Reaction TypeSubstrate ExampleProduct ExampleGeneral Conditions
O-Methylation PhenolAnisoleBase catalyst (e.g., K₂CO₃), Heat
N-Methylation AnilineN-MethylanilineBase catalyst (e.g., K₂CO₃), Heat
C-Methylation Phenylacetonitrile2-PhenylpropionitrileStronger base, Heat

Carbonylation and Methoxycarbonylation Reactions

This compound plays a dual role in the context of carbonylation and methoxycarbonylation reactions. Primarily, it is a product of the methoxycarbonylation of tert-pentyl alcohol using dimethyl carbonate (DMC) as the carbonylating agent. nih.gov This transesterification reaction is a common and green method for the synthesis of asymmetric carbonates. rsc.org

The reactivity of dialkyl carbonates as carbonylating agents is governed by the Hard-Soft Acid-Base (HSAB) principle and the reaction conditions. rsc.org

Methoxycarbonylation (BAc2 mechanism): At lower temperatures (around 90°C), hard nucleophiles attack the electrophilic carbonyl carbon of the carbonate, leading to the transfer of the methoxycarbonyl group. MTPC itself is formed via this pathway when tert-pentyl alcohol reacts with DMC.

Methylation (BAl2 mechanism): At higher temperatures (above 160°C), softer nucleophiles attack the methyl group, resulting in methylation, as discussed previously. nih.gov

Theoretically, MTPC could act as a carbonylating agent, transferring the tert-pentyl carbonate moiety to a suitable nucleophile. However, this application is not yet documented in the scientific literature. Its primary role remains as a product of methoxycarbonylation.

Role of Dialkyl CarbonateReactionReactantsProductMechanism
Reagent (Carbonylating Agent) Methoxycarbonylationtert-Pentyl alcohol + Dimethyl CarbonateThis compound + Methanol (B129727)BAc2
Product MethylationNucleophile + This compound Methylated Nucleophile + tert-Pentanol + CO₂BAl2

Use as a Solvent in Green Chemistry Contexts

Dialkyl carbonates are increasingly recognized as green solvents due to their low toxicity, biodegradability, and derivation from sustainable feedstocks. rsc.orgtaylorfrancis.comnih.govrsc.org Dimethyl carbonate, for example, is considered an environmentally benign alternative to hazardous solvents like dichloromethane, chloroform, and N,N-dimethylformamide (DMF). rsc.orgnih.gov

A significant advantage of the dialkyl carbonate class of solvents is the ability to tune their physical properties, such as polarity and boiling point, by altering the length and structure of the alkyl chains. rsc.orgtaylorfrancis.com this compound, with its branched five-carbon chain, possesses a higher boiling point and different solubility characteristics compared to the more volatile DMC. This makes it a potentially valuable aprotic polar solvent for applications requiring higher reaction temperatures at atmospheric pressure or specific solubility profiles. rsc.orgacs.org While extensive studies on MTPC as a standalone solvent are not yet available, its properties place it firmly within the class of tunable, green solvents.

SolventBoiling Point (°C)Dielectric ConstantClassificationGreen Credentials
This compound ~150-160 (est.)Moderate (est.)Polar AproticBiodegradable, Low Toxicity (inferred)
Dimethyl carbonate (DMC)903.1Polar AproticBiodegradable, Low Toxicity, VOC Exempt (US) nsf.gov
N,N-Dimethylformamide (DMF)15336.7Polar AproticToxic, Hazardous
Dichloromethane (DCM)409.1Polar AproticHazardous, Volatile
Toluene1112.4NonpolarVolatile, Hazardous

Applications in Polymer Science (as monomer or chain transfer agent)

In polymer science, dialkyl carbonates are primarily used as monomers for the synthesis of polycarbonates, a class of polymers known for their potential biodegradability and biocompatibility. rsc.orgnih.gov The most common method is the polycondensation of a dialkyl carbonate, typically DMC, with a diol. frontiersin.org This process is a greener alternative to the traditional use of highly toxic phosgene (B1210022). researchgate.net

While there is no specific literature detailing the use of this compound as a monomer, it could theoretically participate in polycondensation reactions with diols. In such a reaction, methanol would be eliminated, and the tert-pentyl carbonate unit would be incorporated into the polymer backbone. This would create a polycarbonate with bulky tert-pentyl groups, which could significantly influence the polymer's properties, such as its thermal stability, solubility, and mechanical characteristics.

There is no evidence to suggest that this compound or other simple dialkyl carbonates function as chain transfer agents in radical polymerization. Chain transfer agents are specialized molecules, often thiols, that can effectively terminate a growing polymer chain and initiate a new one, thereby controlling the molecular weight of the polymer. rsc.org

Monomer TypePolymerization MethodResulting Polymer
Dialkyl Carbonate + DiolPolycondensationLinear Polycarbonate
Cyclic CarbonateRing-Opening PolymerizationLinear Polycarbonate
Epoxide + CO₂CopolymerizationLinear Polycarbonate

Role in Phase Transfer Catalysis Systems

There is no evidence that this compound acts as a phase-transfer catalyst itself. Phase-transfer catalysts (PTCs) are typically quaternary ammonium (B1175870) salts or crown ethers that facilitate the transport of ions or reactants between immiscible phases (e.g., organic and aqueous). acs.org

However, dialkyl carbonates are important reagents in synthetic reactions that utilize phase-transfer catalysis systems. rsc.orgtaylorfrancis.com For instance, Gas-Liquid Phase-Transfer Catalysis (GL-PTC) is employed for the highly selective methylation of substrates like phenols using dimethyl carbonate. taylorfrancis.comnih.gov In this system, the substrate and DMC are in the gas phase, while the base (e.g., potassium carbonate) and the phase-transfer catalyst (e.g., polyethylene (B3416737) glycol) are on a solid support. The PTC facilitates the interaction between the reactants, enabling the reaction to proceed efficiently.

Given its higher boiling point, this compound would be more suited for liquid-liquid PTC systems. In such a setup, MTPC would be the methylating agent in the organic phase, reacting with a nucleophile that is transferred from an aqueous phase by the PTC. This highlights the role of dialkyl carbonates as key reagents in these advanced catalytic systems, rather than as catalysts themselves.

ComponentFunction in the PTC SystemExample
Dialkyl Carbonate (e.g., MTPC) Reagent (e.g., Methylating Agent)This compound
SubstrateReactant to be modifiedPhenol
Phase-Transfer CatalystTransfers reactant between phasesQuaternary Ammonium Salt (e.g., TBAB)
BaseActivates the substratePotassium Carbonate (K₂CO₃)
Solvent SystemImmiscible PhasesToluene / Water

Design of Carbonate-Functionalized Materials

The design of materials functionalized with carbonate groups is a significant area of research, with applications ranging from biodegradable polymers to specialized coatings. Dialkyl carbonates are key building blocks in this field, although specific applications of this compound are not yet documented. rsc.orgnih.gov

The primary method for creating carbonate-functionalized materials using dialkyl carbonates is through polymerization. As discussed in section 6.4, the polycondensation of DACs with diols directly incorporates carbonate linkages into the main chain of the resulting polymer, forming polycarbonates. nih.govrsc.org This approach allows for the synthesis of a wide range of materials where the carbonate group contributes to properties like degradability. rsc.org

Another strategy involves using a dialkyl carbonate to introduce a carbonate group onto a molecule, which can then be used to create functional materials. For example, the reaction of a polyol with a limited amount of a dialkyl carbonate could yield a molecule with pendant carbonate groups. Theoretically, this compound could be used to introduce tert-pentyl carbonate functionalities onto various substrates. These bulky, relatively non-polar groups could be used to tune the surface properties of materials, affecting their hydrophobicity, solubility, and interaction with other molecules. While this remains a hypothetical application, it aligns with the broader use of dialkyl carbonates in materials science. taylorfrancis.com

Functionalization StrategyDescriptionExample Reagents
Polymer Backbone Integration The carbonate group is part of the main polymer chain.Dimethyl carbonate + 1,4-Butanediol
Pendant Group Functionalization The carbonate group is attached as a side chain to a polymer or molecule.A polyol reacting with a dialkyl carbonate.
Surface Modification A carbonate-containing molecule is grafted onto a material's surface.Silane coupling agents with carbonate groups.

Environmental Biogeochemistry and Chemical Transformation Pathways

Microbial Degradation Mechanisms

The structural characteristics of Methyl tert-pentyl carbonate, featuring a central carbonate group flanked by a methyl and a tert-pentyl group, suggest that microbial degradation would likely proceed via enzymatic hydrolysis of the ester bonds.

Under aerobic conditions, microorganisms are known to degrade organic carbonates. Studies on various alkyl and aryl carbonates have shown that microbial consortia can utilize these compounds. nih.gov A key mechanism involves hydrolase enzymes that cleave the ester linkages. nih.gov For MTPC, the proposed aerobic biotransformation would begin with enzymatic hydrolysis, yielding tert-pentyl alcohol, methanol (B129727), and carbon dioxide as primary products.

Proposed Aerobic Hydrolysis of this compound: CH₃OC(O)OC(CH₃)₂(C₂H₅) + 2H₂O ---(Microbial Hydrolase)--> CH₃OH + HOC(CH₃)₂(C₂H₅) + H₂CO₃ (--> H₂O + CO₂)

Following this initial cleavage, the resulting alcohols, methanol and tert-pentyl alcohol, are expected to be further metabolized by a range of microorganisms. Methanol is a simple carbon source readily utilized by many methylotrophic bacteria. The biodegradation of tert-pentyl alcohol (also known as tert-amyl alcohol or TAA) would likely proceed through oxidative pathways, potentially involving hydroxylation followed by further oxidation to corresponding diols and carboxylic acids, ultimately leading to mineralization (conversion to CO₂ and H₂O). rsc.org

Under anaerobic conditions, the degradation of organic compounds often proceeds at a slower rate and can involve different enzymatic pathways compared to aerobic processes.

O-demethylation: O-demethylation is a biochemical reaction that involves the removal of a methyl group from a methoxy (B1213986) functional group (-OCH₃), converting it into a hydroxyl group (-OH). rsc.org This process is a common step in the metabolism of many natural and synthetic compounds, including some ethers. rsc.org In the context of environmental contaminants like the fuel oxygenate methyl tert-butyl ether (MTBE), anaerobic microbes have been shown to cleave the ether bond, a process analogous to demethylation, to produce tert-butyl alcohol (TBA) and methane. rsc.org The reaction is catalyzed by specific enzymes, such as cytochrome P450-dependent monooxygenases in some systems, which proceed via an oxidative mechanism even under anaerobic conditions, or by other methyl transferases. rsc.org

For this compound, while enzymatic demethylation of the methyl-carbonate linkage is plausible, the primary route of anaerobic biotransformation is anticipated to be the hydrolytic cleavage of the carbonate ester bonds. This is because the carbonate linkage is generally more susceptible to hydrolysis than the ether linkage found in compounds like MTBE or TAME. nih.govoup.com Therefore, anaerobic bacteria, including fermentative, sulfate-reducing, or methanogenic species, would likely utilize hydrolases to break down MTPC into tert-pentyl alcohol and methanol. Studies on the anaerobic degradation of MTBE have demonstrated that the resulting alcohol metabolite (TBA) can be further metabolized under anaerobic conditions, suggesting a similar fate for the tert-pentyl alcohol produced from MTPC. mdpi.com

Advanced Chemical Methodologies for Transformation Research

To definitively elucidate the transformation pathways of this compound, a suite of advanced analytical and computational methods would be employed.

Isotopic Labeling Studies: Using MTPC synthesized with stable isotopes (e.g., ¹³C or ¹⁸O) or radioisotopes (e.g., ¹⁴C) is a powerful technique. By tracing the labeled atoms through degradation experiments, metabolites can be definitively identified and pathways can be confirmed. This method has been used effectively to study the biotransformation of TAME. rsc.org

High-Resolution Mass Spectrometry (HRMS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution analyzers like Time-of-Flight (TOF) or Orbitrap, are essential for separating and identifying the transient intermediates and final products of degradation. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of unknown metabolites isolated from degradation experiments. ¹H, ¹³C, and various 2D-NMR techniques can provide unambiguous identification of transformation products. rsc.org

Quantum Chemical Calculations: Computational chemistry methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, calculate activation energies for different potential degradation pathways (e.g., hydrolysis, oxidation), and predict the thermodynamic feasibility of various transformations. acs.org These theoretical investigations can provide deep mechanistic insight and complement experimental findings.

By combining these advanced methodologies, a complete picture of the environmental fate of this compound can be developed, enabling accurate risk assessment and the design of potential remediation strategies.

Photolytic Degradation Studies7.3.2. Catalytic Decomposition Strategies (e.g., Advanced Oxidation Processes)7.4. Analytical Methodologies for Studying Environmental Transformations

Consequently, no data tables or a list of mentioned compounds can be provided.

Q & A

Q. How can machine learning optimize the design of this compound derivatives with enhanced properties?

  • Methodological Answer : Train neural networks on datasets of alkyl carbonate properties (e.g., boiling points, solubilities) to predict novel structures. Use genetic algorithms to explore substituent effects and validate top candidates via synthesis and testing .

Notes

  • Avoid citing non-peer-reviewed sources (e.g., commercial websites). Prioritize experimental reproducibility and data quality .
  • For advanced computational studies, cross-validate results with experimental kinetics or spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.